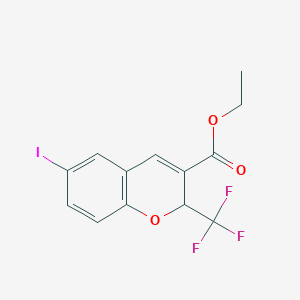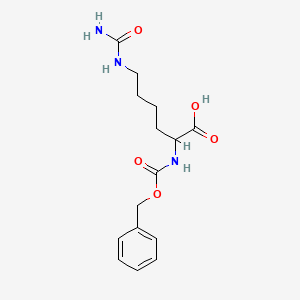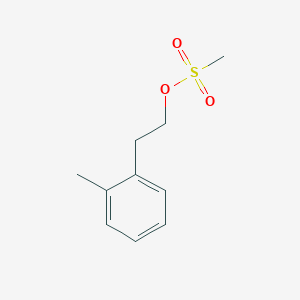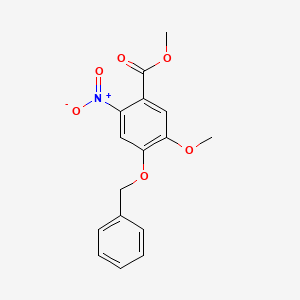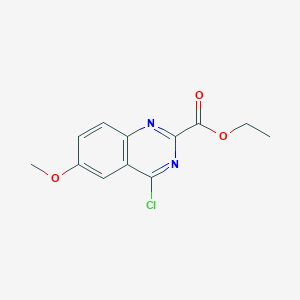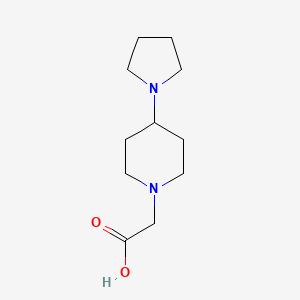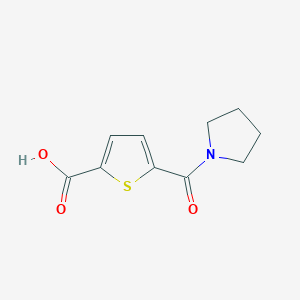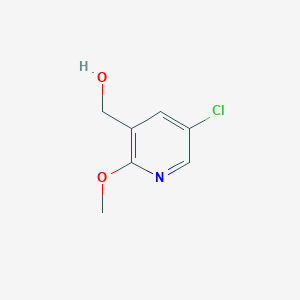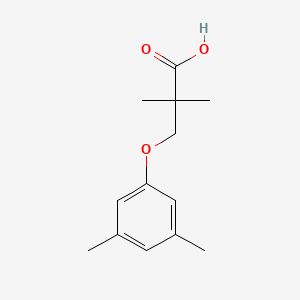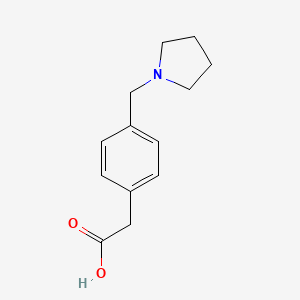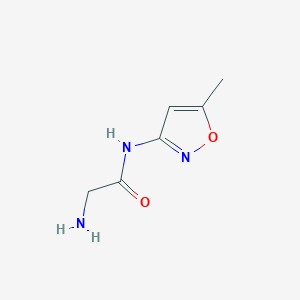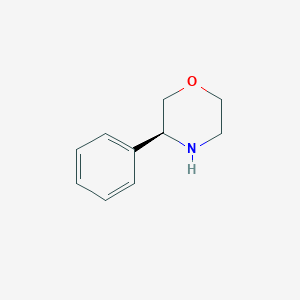
(S)-3-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
-(S)-3-Phenylmorpholine, also known as 3-Phenylmorpholine or 3-PM, is an organic compound with the molecular formula C8H13NO. It is a colorless, water-soluble, highly flammable liquid with a pungent odor. 3-PM is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reactant in the production of other morpholine derivatives.
Scientific Research Applications
Certainly, here are some additional potential applications of “(S)-3-phenylmorpholine” based on its chemical properties :
-
Nucleophilic Substitution : The nitrogen atom in the morpholine ring is nucleophilic and can undergo nucleophilic substitution reactions. This could involve the displacement of the phenyl group, or reactions at the morpholine ring .
-
Acylation : “(S)-3-phenylmorpholine” can be acylated using acylating agents such as acyl chlorides or anhydrides to introduce acyl groups onto the nitrogen atom .
-
Ring Opening Reactions : The morpholine ring can undergo ring-opening reactions under acidic or basic conditions. For example, it can open to form a linear amine derivative .
-
Oxidation : Depending on the reaction conditions, “(S)-3-phenylmorpholine” can be oxidized to form various oxidation products. This may involve cleavage of the morpholine ring or oxidation of the phenyl group .
-
Reduction : The compound can also be reduced to form saturated derivatives .
-
Grignard Reactions : “(S)-3-phenylmorpholine” can react with Grignard reagents to form new carbon-carbon bonds .
-
Hydrolysis : The morpholine ring can undergo hydrolysis under acidic or basic conditions to produce corresponding amines and alcohols .
Certainly, here are some additional potential applications of “(S)-3-phenylmorpholine” based on its chemical properties :
-
Nucleophilic Substitution : The nitrogen atom in the morpholine ring is nucleophilic and can undergo nucleophilic substitution reactions. This could involve the displacement of the phenyl group, or reactions at the morpholine ring .
-
Acylation : “(S)-3-phenylmorpholine” can be acylated using acylating agents such as acyl chlorides or anhydrides to introduce acyl groups onto the nitrogen atom .
-
Ring Opening Reactions : The morpholine ring can undergo ring-opening reactions under acidic or basic conditions. For example, it can open to form a linear amine derivative .
-
Oxidation : Depending on the reaction conditions, “(S)-3-phenylmorpholine” can be oxidized to form various oxidation products. This may involve cleavage of the morpholine ring or oxidation of the phenyl group .
-
Reduction : The compound can also be reduced to form saturated derivatives .
-
Grignard Reactions : “(S)-3-phenylmorpholine” can react with Grignard reagents to form new carbon-carbon bonds .
-
Hydrolysis : The morpholine ring can undergo hydrolysis under acidic or basic conditions to produce corresponding amines and alcohols .
properties
IUPAC Name |
(3S)-3-phenylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZXKVPCJBPNKI-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628683 |
Source


|
| Record name | (3S)-3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-phenylmorpholine | |
CAS RN |
914299-79-9 |
Source


|
| Record name | (3S)-3-Phenylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914299-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

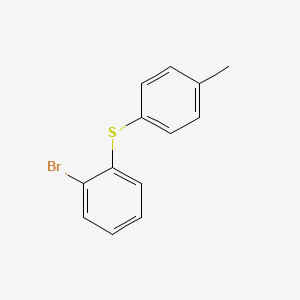
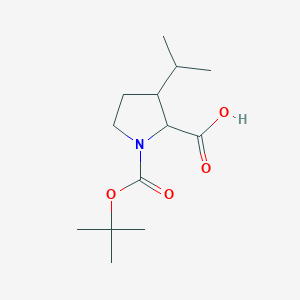
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)
